6-(4-fluorophenyl)-N-(furan-2-ylmethyl)imidazo[2,1-b]thiazole-3-carboxamide
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Overview
Description
6-(4-fluorophenyl)-N-(furan-2-ylmethyl)imidazo[2,1-b]thiazole-3-carboxamide is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a fluorophenyl group, a furan-2-ylmethyl group, and an imidazo[2,1-b]thiazole core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(4-fluorophenyl)-N-(furan-2-ylmethyl)imidazo[2,1-b]thiazole-3-carboxamide typically involves multiple steps. One common method starts with the reaction of 2-aminothiazole with α-bromo-4-fluoroacetophenone in ethanol under reflux conditions This reaction forms the imidazo[2,1-b]thiazole core
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production.
Chemical Reactions Analysis
Types of Reactions
6-(4-fluorophenyl)-N-(furan-2-ylmethyl)imidazo[2,1-b]thiazole-3-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride or sodium borohydride.
Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions, while the furan ring can undergo nucleophilic substitution.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like N-bromosuccinimide for bromination.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
6-(4-fluorophenyl)-N-(furan-2-ylmethyl)imidazo[2,1-b]thiazole-3-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antiproliferative properties.
Medicine: Explored for its potential therapeutic effects, particularly in cancer research due to its antiproliferative activity.
Mechanism of Action
The mechanism of action of 6-(4-fluorophenyl)-N-(furan-2-ylmethyl)imidazo[2,1-b]thiazole-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For instance, its antiproliferative activity could be due to the inhibition of key enzymes involved in cell division .
Comparison with Similar Compounds
Similar Compounds
- 6-(4-chlorophenyl)imidazo[2,1-b]thiazole-5-carbonitrile
- 6-(4-fluorophenyl)imidazo[2,1-b][1,3]thiazole
Uniqueness
6-(4-fluorophenyl)-N-(furan-2-ylmethyl)imidazo[2,1-b]thiazole-3-carboxamide is unique due to the combination of its functional groups, which confer distinct chemical properties and reactivity. The presence of the fluorophenyl group enhances its stability and lipophilicity, while the furan-2-ylmethyl group contributes to its bioactivity.
This compound’s unique structure and properties make it a valuable subject of study in various scientific disciplines, offering potential for new discoveries and applications.
Properties
IUPAC Name |
6-(4-fluorophenyl)-N-(furan-2-ylmethyl)imidazo[2,1-b][1,3]thiazole-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12FN3O2S/c18-12-5-3-11(4-6-12)14-9-21-15(10-24-17(21)20-14)16(22)19-8-13-2-1-7-23-13/h1-7,9-10H,8H2,(H,19,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BBYPENPVAACXSW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)CNC(=O)C2=CSC3=NC(=CN23)C4=CC=C(C=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12FN3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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